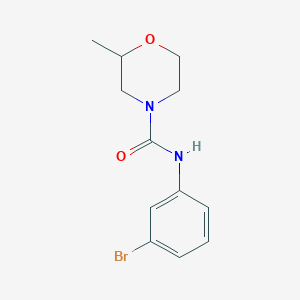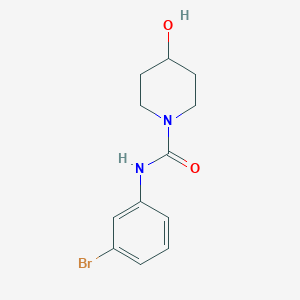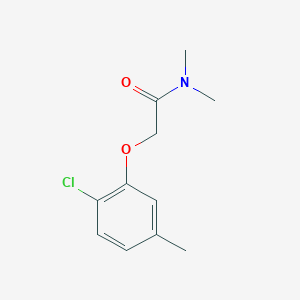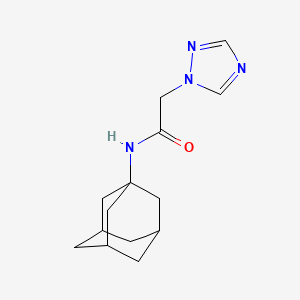
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone, also known as EEM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone is not yet fully understood, but it is believed to inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis. (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone is also thought to have an effect on certain enzymes, which could contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has been found to have minimal toxicity in animal studies, making it a promising candidate for further research. However, it is important to note that the biochemical and physiological effects of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone have not been extensively studied, and more research is needed to fully understand its potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone is that it is relatively easy to synthesize, making it a cost-effective option for scientific research. Additionally, (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has shown promising results in inhibiting the growth of certain strains of fungi and bacteria, making it a potential candidate for the development of new drugs. However, one limitation of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone is that its mechanism of action is not yet fully understood, which could make it more difficult to develop targeted therapies.
Orientations Futures
There are several future directions for research on (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone. For instance, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone could be studied for its potential use in other fields, such as agriculture or environmental science. Overall, (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has shown promising results in scientific research, and further studies could lead to the development of new drugs and treatments.
Méthodes De Synthèse
The synthesis of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone involves the reaction of 5-ethylfuran-2-carboxylic acid with 2-ethylmorpholine and subsequent treatment with thionyl chloride. This process results in the formation of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone, which can be purified through recrystallization.
Applications De Recherche Scientifique
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has been found to have potential applications in various scientific research fields. For instance, it has been studied for its antifungal and antibacterial properties, and it has shown promising results in inhibiting the growth of certain strains of fungi and bacteria. Additionally, (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(5-ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-10-5-6-12(17-10)13(15)14-7-8-16-11(4-2)9-14/h5-6,11H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDMACUGZKYBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CC=C(O2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)

![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)





![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)
![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)